molecular formula C5H6BClN2O3 B15337489 (2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid

Cat. No.: B15337489
M. Wt: 188.38 g/mol
InChI Key: GQTWKNGZASFDJQ-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyrimidine and contains both chloro and methoxy substituents on the pyrimidine ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation of 2-chloro-4-methoxy-5-pyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and pharmaceuticals .

Properties

Molecular Formula

C5H6BClN2O3

Molecular Weight

188.38 g/mol

IUPAC Name

(2-chloro-4-methoxypyrimidin-5-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O3/c1-12-4-3(6(10)11)2-8-5(7)9-4/h2,10-11H,1H3

InChI Key

GQTWKNGZASFDJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1OC)Cl)(O)O

Origin of Product

United States

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